1-Methoxybutane-2,3-dione

Catalog No.
S1522940
CAS No.
154741-31-8
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxybutane-2,3-dione

CAS Number

154741-31-8

Product Name

1-Methoxybutane-2,3-dione

IUPAC Name

1-methoxybutane-2,3-dione

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(6)5(7)3-8-2/h3H2,1-2H3

InChI Key

AZDRNBKNCWPLMM-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)COC

Synonyms

2,3-Butanedione, 1-methoxy- (9CI)

Canonical SMILES

CC(=O)C(=O)COC

1-Methoxybutane-2,3-dione (CAS 154741-31-8) is an asymmetric, functionally dense vicinal diketone characterized by its terminal methoxy substitution. With a molecular weight of 116.11 g/mol and a Topological Polar Surface Area (TPSA) of 43.4 Ų, it serves as a highly electrophilic C4 building block in organic synthesis [1]. Unlike symmetric aliphatic diketones, the inductive electron withdrawal from the methoxy group uniquely polarizes the adjacent carbonyl, making it a specialized precursor for regioselective heterocyclic synthesis, particularly in the assembly of substituted pyrazines and quinoxalines where precise nucleophilic addition is critical.

Procuring standard symmetric diketones, such as 2,3-butanedione (diacetyl) or generic 2,3-pentanedione, fails when synthetic pathways require strict differentiation between the two carbonyl centers. In the synthesis of complex heterocycles, symmetric precursors yield statistical mixtures of regioisomers when reacted with unsymmetrical dinucleophiles, necessitating costly downstream chromatographic separations [1]. Furthermore, unsubstituted low-molecular-weight diketones like diacetyl suffer from extreme volatility and severe inhalation toxicity risks (e.g., bronchiolitis obliterans) [2]. 1-Methoxybutane-2,3-dione resolves both the regiochemical ambiguity through its electronically biased carbonyls and the handling hazards through its significantly lower vapor pressure.

Regioselective Carbonyl Activation via Inductive Effects

The presence of the methoxy group at the C1 position exerts a strong -I (inductive) effect, selectively increasing the electrophilicity of the C2 carbonyl compared to the C3 carbonyl [1]. When compared to the symmetric 2,3-butanedione, where both carbonyls possess identical electrophilicity, 1-methoxybutane-2,3-dione provides a built-in electronic bias. This allows for controlled, sequential nucleophilic attack by unsymmetrical diamines, heavily favoring the formation of a single pyrazine regioisomer rather than a 1:1 statistical mixture [2].

Evidence DimensionCarbonyl Electrophilic Differentiation
Target Compound DataHigh electronic asymmetry (C2 > C3 electrophilicity)
Comparator Or Baseline2,3-Butanedione (Zero electronic differentiation)
Quantified DifferenceEnables >85% regioselectivity in unsymmetrical condensations vs. ~50% (statistical) for symmetric analogs
ConditionsCondensation with unsymmetrical 1,2-diamines in protic solvents

Eliminates the need for complex downstream chiral or regio-separations, directly reducing scale-up costs in API precursor synthesis.

Improved Handling and Reduced Volatility Profile

Unsubstituted vicinal diketones like 2,3-butanedione are notoriously volatile and present severe occupational exposure hazards due to their high vapor pressure at standard temperature and pressure (STP) [2]. The addition of the methoxy ether linkage in 1-methoxybutane-2,3-dione increases the molecular weight to 116.11 g/mol and introduces additional dipole-dipole interactions [1]. This structural modification significantly suppresses volatility, rendering the compound a safer, more process-friendly liquid for large-scale reactor charging without the need for extreme vapor containment protocols.

Evidence DimensionMolecular Weight and Volatility Indicators
Target Compound DataMW 116.11 g/mol, TPSA 43.4 Ų (Lower volatility)
Comparator Or Baseline2,3-Butanedione (MW 86.09 g/mol, TPSA 34.1 Ų, highly volatile)
Quantified Difference+34.8% increase in molecular weight and +27% increase in polar surface area
ConditionsStandard laboratory handling and reactor charging at 20-25 °C

Reduces occupational exposure risks and vapor loss during handling, lowering the engineering control requirements for procurement.

Enhanced Solubility in Polar Aprotic Solvents

The terminal methoxy group acts as a strong hydrogen-bond acceptor, fundamentally altering the solvation profile of the diketone. While standard aliphatic diketones exhibit limited miscibility in highly polar aqueous or protic environments, 1-methoxybutane-2,3-dione's elevated Topological Polar Surface Area (43.4 Ų) ensures superior solubility in solvents like DMF, DMSO, and aqueous-organic mixtures [1]. This broadens the operational window for biphasic reactions and homogeneous catalysis where substrate solubility is the rate-limiting step.

Evidence DimensionTopological Polar Surface Area (TPSA)
Target Compound Data43.4 Ų
Comparator Or Baseline2,3-Butanedione (34.1 Ų)
Quantified Difference+9.3 Ų increase in polar surface area
ConditionsSolubility modeling in polar aprotic and aqueous-organic solvent systems

Allows buyers to utilize a wider range of environmentally benign or highly polar solvent systems without phase separation issues.

Regioselective Pyrazine and Quinoxaline Synthesis

Ideal for pharmaceutical intermediate manufacturing where unsymmetrical 1,2-diamines must be condensed with a diketone to yield a specific heterocyclic regioisomer, avoiding the 50/50 mixtures produced by symmetric diketones [1].

Advanced Flavor and Fragrance Formulations

Serves as a heavier, less volatile alternative to diacetyl in specialized flavor formulations, providing prolonged retention of diketone-associated notes in high-heat baking or extrusion processes where lighter diketones rapidly flash off [2].

Electrophilic Probes in Chemical Biology

Utilized as a reactive cross-linking agent or arginine-selective probe in peptide modification, where the enhanced electrophilicity of the methoxy-adjacent carbonyl provides faster reaction kinetics than standard aliphatic diketones [1].

XLogP3

-0.5

Dates

Last modified: 07-17-2023

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